6-methoxy-2-{4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoyl}-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6-methoxy-2-{4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoyl}-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a thiazole ring, a benzoyl group, and a tetrahydroisoquinoline core
Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is a common structure in many biologically active molecules. Thiazoles have been reported to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets of “6-methoxy-2-{4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoyl}-1,2,3,4-tetrahydroisoquinoline” would depend on its specific structure and any functional groups present.
Mode of Action
The mode of action of a compound depends on its specific structure and the biological targets it interacts with. Thiazoles can interact with various biological targets to induce different effects .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. Thiazoles have been found to interact with various targets and affect multiple biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. For example, the presence of a methoxy group in the compound could potentially improve its solubility .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Thiazoles have been reported to have various effects, such as anti-inflammatory and antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-{4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoyl}-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the benzoyl group and the tetrahydroisoquinoline core. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2-{4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoyl}-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the benzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
6-methoxy-2-{4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoyl}-1,2,3,4-tetrahydroisoquinoline has a broad range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 6-methoxy-2-{4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoyl}-1,2,3,4-tetrahydroisoquinoline include other thiazole derivatives and tetrahydroisoquinoline-based molecules. Examples include:
- 2-methylthiazole
- 4-methyl-1,3-thiazole
- 1,2,3,4-tetrahydroisoquinoline
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, thiazole ring, and benzoyl group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[4-[(4-methyl-1,3-thiazol-2-yl)methoxy]phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-15-14-28-21(23-15)13-27-19-6-3-16(4-7-19)22(25)24-10-9-17-11-20(26-2)8-5-18(17)12-24/h3-8,11,14H,9-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQCHXCQONXQNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)N3CCC4=C(C3)C=CC(=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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